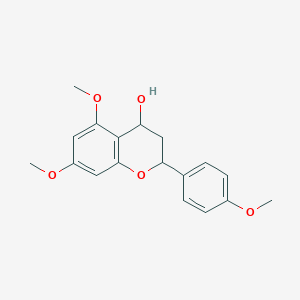
Diethyl 2,5-dianilinoterephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,5-dianilinoterephthalate, also known as DEDAT, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that has found applications in various fields, including organic chemistry, materials science, and biotechnology.
Mécanisme D'action
The mechanism of action of Diethyl 2,5-dianilinoterephthalate is not fully understood. However, it is believed to act as a fluorescence quencher by accepting excited-state electrons from nearby fluorophores. This property has made Diethyl 2,5-dianilinoterephthalate a useful tool for studying protein-protein interactions and enzyme activity.
Effets Biochimiques Et Physiologiques
Diethyl 2,5-dianilinoterephthalate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to mammalian cells at concentrations commonly used in research experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 2,5-dianilinoterephthalate has several advantages for use in lab experiments. It is a stable and readily available molecule that can be easily synthesized. It has a high quantum yield and is highly soluble in organic solvents. However, Diethyl 2,5-dianilinoterephthalate has some limitations. It is sensitive to moisture and must be stored in a dry environment. It is also not suitable for use in aqueous solutions.
Orientations Futures
There are several future directions for the use of Diethyl 2,5-dianilinoterephthalate in scientific research. One potential application is in the development of fluorescent probes for imaging biological systems. Another potential application is in the synthesis of new materials with unique properties. Additionally, Diethyl 2,5-dianilinoterephthalate could be used as a tool for studying enzyme kinetics and protein-protein interactions in living cells.
Conclusion:
In conclusion, Diethyl 2,5-dianilinoterephthalate is a versatile molecule that has found applications in various fields of scientific research. Its synthesis method is straightforward, and it has several advantages for use in lab experiments. While its mechanism of action and biochemical and physiological effects are not fully understood, Diethyl 2,5-dianilinoterephthalate has shown promise as a tool for studying biological systems and developing new materials. With further research, Diethyl 2,5-dianilinoterephthalate could have even more applications in the future.
Méthodes De Synthèse
Diethyl 2,5-dianilinoterephthalate can be synthesized using a two-step process. The first step involves the reaction of 2,5-diaminoterephthalic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of diethyl 2,5-diaminoterephthalate, which is then reacted with aniline in the presence of a catalyst such as palladium on carbon to yield Diethyl 2,5-dianilinoterephthalate.
Applications De Recherche Scientifique
Diethyl 2,5-dianilinoterephthalate has been used in various scientific research applications, including the synthesis of organic compounds, the development of materials with unique properties, and the study of biological systems. In organic synthesis, Diethyl 2,5-dianilinoterephthalate has been used as a building block for the synthesis of complex molecules, such as dendrimers and polymers. In materials science, Diethyl 2,5-dianilinoterephthalate has been used to prepare thin films and coatings with unique optical and electrical properties. In biotechnology, Diethyl 2,5-dianilinoterephthalate has been used as a fluorescent probe to study protein-protein interactions and enzyme activity.
Propriétés
Numéro CAS |
14297-59-7 |
|---|---|
Nom du produit |
Diethyl 2,5-dianilinoterephthalate |
Formule moléculaire |
C24H24N2O4 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
diethyl 2,5-dianilinobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-23(27)19-15-22(26-18-13-9-6-10-14-18)20(24(28)30-4-2)16-21(19)25-17-11-7-5-8-12-17/h5-16,25-26H,3-4H2,1-2H3 |
Clé InChI |
FVXKBIAYJSJUBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1NC2=CC=CC=C2)C(=O)OCC)NC3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1NC2=CC=CC=C2)C(=O)OCC)NC3=CC=CC=C3 |
Autres numéros CAS |
14297-59-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
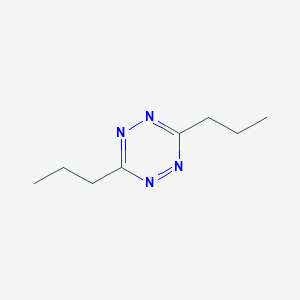
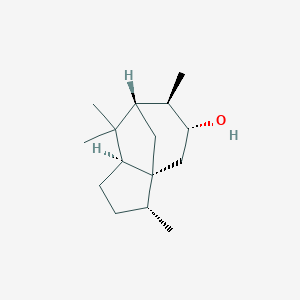
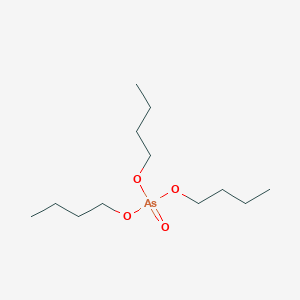
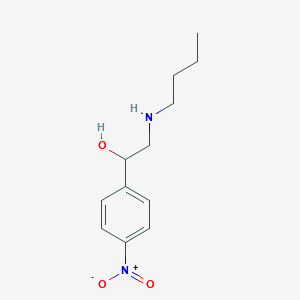
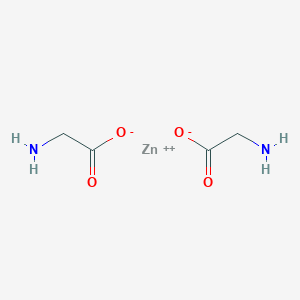
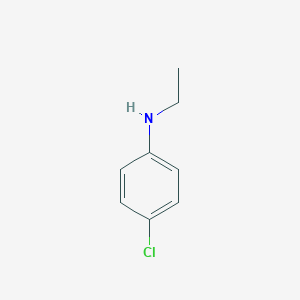
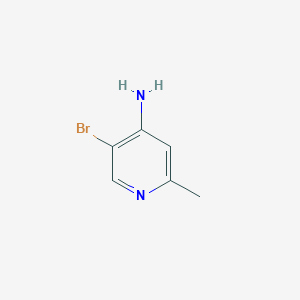
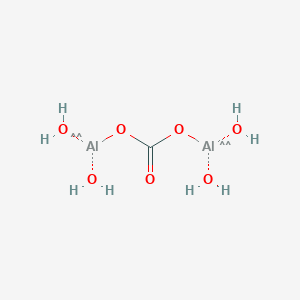
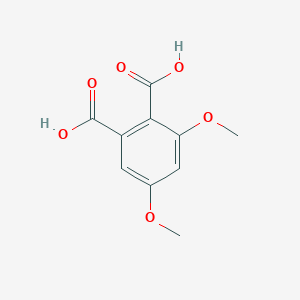
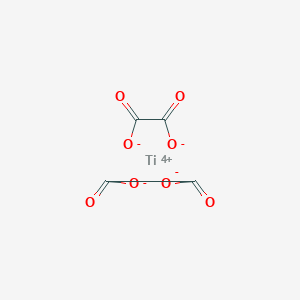
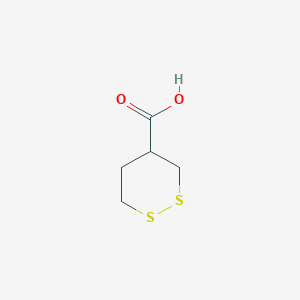
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
